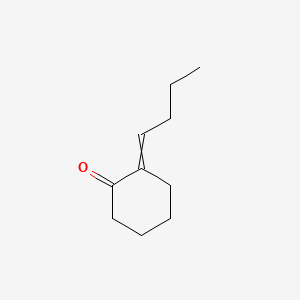

2-Butylidene-1-cyclohexanone

Description

Contextualization within α,β-Unsaturated Ketones and Cyclohexanone (B45756) Derivatives

2-Butylidene-1-cyclohexanone, with the molecular formula C₁₀H₁₆O, is an organic compound that belongs to two significant classes of molecules: α,β-unsaturated ketones and cyclohexanone derivatives. chemical-suppliers.eulookchem.com The structure features a six-membered cyclohexanone ring, which is a saturated cyclic ketone. ontosight.ai Attached to the carbon atom adjacent (the α-carbon) to the carbonyl group is a butylidene group, which introduces a carbon-carbon double bond.

The defining feature of this molecule is the conjugation of the double bond with the carbonyl group, creating an α,β-unsaturated system. ontosight.ai This arrangement leads to delocalization of pi-electrons across the O=C–C=C framework, which significantly influences the compound's chemical reactivity. tjpr.orgwikipedia.org Unlike simple ketones, α,β-unsaturated carbonyls like this compound possess two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity makes them versatile substrates in organic reactions. wikipedia.org

As a cyclohexanone derivative, its chemistry is also related to the diverse reactions of the cyclohexanone ring, a common structural motif in natural products and synthetic compounds. ontosight.aifrontiersin.org The dehydrogenative aromatization of cyclohexanone derivatives, for instance, is a key method for synthesizing various aromatic compounds. chemrxiv.org

Significance in Organic Synthesis and Chemical Research

The significance of this compound in organic synthesis stems primarily from its role as a versatile chemical intermediate. lookchem.com Its bifunctional nature, containing both a ketone and a reactive alkene, allows it to serve as a building block for more complex molecules. lookchem.comontosight.ai

A notable application is in the fragrance industry, where it is a precursor in the synthesis of ε-decalactone. lookchem.com This process involves the aldol (B89426) condensation of cyclohexanone and n-butyraldehyde to form this compound, which then undergoes hydrogenation and subsequent oxidation reactions. lookchem.com

Furthermore, the compound is a key starting material for producing 2-sec-butylcyclohexanone (B81716) via hydrogenation. Due to its reactivity and versatility, it is an important building block in the chemical industry for creating a variety of complex molecules for potential use in pharmaceuticals and agrochemicals. lookchem.com Research has also explored derivatives of 2-butylidene-cyclohexanone for potential pharmacological activities, including antiviral, antibacterial, and anticancer properties, although this research is focused on more complex derivatives. ontosight.ai

Scope of Academic Inquiry for this compound

Academic and industrial research concerning this compound focuses on several key areas. A primary field of study is its synthesis, most commonly via the Claisen-Schmidt or aldol condensation between cyclohexanone and butyraldehyde (B50154). lookchem.comontosight.ai Research in this area aims to optimize reaction conditions to improve yield and purity. lookchem.com

The reactivity of the α,β-unsaturated system is another major area of investigation. Studies explore reactions such as conjugate additions (like the Michael addition), cycloadditions, and selective reductions (hydrogenation) of either the carbon-carbon double bond or the carbonyl group. wikipedia.org Understanding this reactivity is crucial for its application as a synthetic intermediate. wikipedia.org

Finally, research extends to the synthesis of novel compounds derived from this compound. Scientists investigate how this molecule can be incorporated into larger, more complex structures with potential applications in materials science and medicinal chemistry. ontosight.aiontosight.ai For example, cyclohexanone derivatives are used as intermediates in the synthesis of compounds with potential anti-inflammatory or antimicrobial effects. ontosight.ai

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O chemical-suppliers.eulookchem.com |

| Molecular Weight | 152.23 g/mol chemical-suppliers.eunih.gov |

| IUPAC Name | 2-butylidenecyclohexan-1-one nih.gov |

| CAS Number | 7153-14-2 chemical-suppliers.eulookchem.com |

| Boiling Point | ~234.7 - 242.9 °C at 760 mmHg chemical-suppliers.eulookchem.com |

| Flash Point | 97.6 °C chemical-suppliers.eulookchem.com |

| Density | ~0.935 - 0.993 g/cm³ chemical-suppliers.eulookchem.com |

| Vapor Pressure | 0.033 mmHg at 25°C lookchem.com |

Compound Names Mentioned

Structure

3D Structure

Properties

CAS No. |

7153-14-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2E)-2-butylidenecyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |

InChI Key |

MYSLPKPAMDRDGE-RMKNXTFCSA-N |

SMILES |

CCCC=C1CCCCC1=O |

Isomeric SMILES |

CCC/C=C/1\CCCCC1=O |

Canonical SMILES |

CCCC=C1CCCCC1=O |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 2 Butylidene 1 Cyclohexanone Transformations

Stereoselective Reactions Involving the Butylidene Moiety

The geometry of the exocyclic double bond and the creation of new stereocenters are central to the synthetic utility of 2-butylidene-1-cyclohexanone. Stereoselective reactions allow for precise control over the three-dimensional structure of the products. Such control is critical in the synthesis of complex molecules like natural products and pharmaceuticals.

Z/E Isomerization Pathways and Influencing Factors

The butylidene group of this compound can exist as two geometric isomers: (Z) and (E). The interconversion between these isomers, or Z/E isomerization, can be induced through thermal or photochemical pathways and is influenced by several factors.

Thermal Isomerization: Acid or base catalysis can facilitate isomerization by providing a low-energy pathway for rotation around the carbon-carbon double bond. Acid catalysis, for instance, involves the protonation of the carbonyl oxygen, which increases the single-bond character of the C=C bond in the resulting resonance-stabilized carbocation, thereby lowering the rotational barrier. acs.org Similarly, specific catalysts like iodine can be used to promote the complete conversion of a Z-isomer to the more thermodynamically stable E-isomer. acs.org

Photochemical Isomerization: Irradiation with light of a specific wavelength can also induce Z/E isomerization. This process involves the excitation of the molecule to an excited state where the rotational barrier of the double bond is significantly lower. For some related push-pull olefins, irradiation at 254 nm can convert the E-isomer to the Z-isomer, which may then spontaneously revert to the more stable E-isomer in the ground state. nih.gov The use of a triplet photosensitizer can facilitate this process with visible light. researchgate.net In some cases, a spontaneous equilibrium is established in solution, resulting in a stable mixture of isomers. nih.gov

Table 1: Factors Influencing Z/E Isomerization of this compound

| Factor | Description | Mechanism | Expected Outcome |

| Acid Catalysis | Presence of a protic or Lewis acid. | Protonation of the carbonyl, leading to reduced double-bond character and easier rotation. acs.org | Equilibrium mixture, often favoring the thermodynamically more stable isomer (typically E). |

| Base Catalysis | Presence of a base. | Formation of an enolate, allowing rotation around the C-C single bond. | Equilibrium mixture favoring the more stable isomer. |

| Photochemical Irradiation | Exposure to UV or visible light, sometimes with a photosensitizer. | Excitation to an electronic state with a lower rotational barrier. nih.govresearchgate.net | Can lead to a photostationary state with a mixture of Z and E isomers, or drive the reaction toward the less stable isomer. |

| Solvent | Polarity of the reaction medium. | Can influence the stability of charged intermediates or transition states in catalyzed pathways. | Affects reaction rates and potentially the final isomer ratio. |

| Temperature | The heat supplied to the system. | Provides energy to overcome the rotational energy barrier. | Higher temperatures can increase the rate of isomerization. |

Diastereoselective and Enantioselective Transformations

Reactions that create new chiral centers from the prochiral this compound can be controlled to favor the formation of one stereoisomer over others.

Diastereoselective Reactions: When this compound reacts with another chiral molecule or a reagent that introduces a new stereocenter, the formation of one diastereomer can be favored. For example, cascade Michael-aldol reactions with suitable Michael donors can lead to highly substituted cyclohexanones with excellent diastereoselectivity. acs.org The inherent structure of the reactants and the reaction mechanism guide the approach of the reagents, resulting in a preferred stereochemical outcome.

Enantioselective Reactions: To form a specific enantiomer, a chiral influence is required. This is typically achieved using a chiral catalyst or a chiral auxiliary.

Organocatalysis: Chiral amines, such as proline derivatives, can catalyze enantioselective aldol (B89426) reactions between cyclohexanone (B45756) and aldehydes, yielding anti-aldol products with high enantiomeric excess (ee). researchgate.net

Chiral Lewis Acids: Chiral Lewis acid complexes can coordinate to the carbonyl group, effectively blocking one face of the molecule and directing an incoming reagent to the other face. This strategy has been successfully applied in enantioselective [2+2] photocycloaddition reactions of cyclic enones, achieving high enantioselectivity (82%–96% ee). nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the reacting molecule can direct the stereochemical course of a reaction. While not a direct example on the title compound, the principle of using chiral phosphine (B1218219) oxides to direct the diastereoselective addition to cyclohexanone illustrates this concept. nih.gov

Table 2: Examples of Stereoselective Transformations with Cyclohexanone Derivatives

| Reaction Type | Reagent/Catalyst | Stereocontrol | Selectivity | Reference |

| Aldol Reaction | Aryl aldehydes / Chiral diamine salt | Enantioselective | High anti-selectivity and ee | researchgate.net |

| [2+2] Photocycloaddition | Olefins / Chiral oxazaborolidine-AlBr₃ | Enantioselective | 82–96% ee | nih.gov |

| Double Michael Addition | Curcumins / Phase Transfer Catalyst | Diastereoselective | Complete diastereoselectivity | acs.orgacs.org |

Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system of this compound features two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the butylidene group. This dual reactivity allows for both direct (1,2) and conjugate (1,4) additions.

Michael Addition Processes and Regioselectivity

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. bohrium.com In this process, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. This reaction is highly regioselective for the 1,4-adduct due to the formation of a resonance-stabilized enolate intermediate. bohrium.com

The general mechanism involves three steps:

Formation of a nucleophile (e.g., deprotonation of a malonate ester).

Nucleophilic attack at the β-carbon of this compound.

Tautomerization of the resulting enolate to the final keto product.

A wide variety of nucleophiles can act as Michael donors. The choice of nucleophile and reaction conditions can be tuned to achieve specific synthetic goals. For instance, the reaction of related cyclohexanone derivatives with phosphonate-stabilized anions leads to 1,4-addition products. researchgate.net The regioselectivity can also be influenced by whether the reaction is under kinetic or thermodynamic control, as seen in additions to substituted cyclohexanones. Current time information in Bangalore, IN.

Table 3: Common Michael Donors for Addition to α,β-Unsaturated Ketones

| Class of Nucleophile | Example |

| Enolates | Diethyl malonate, Ethyl acetoacetate |

| Organocuprates | Lithium dimethylcuprate (Gilman reagent) |

| Amines | Primary and secondary amines |

| Thiols | Thiophenol, Alkyl thiols |

| Stabilized Carbanions | Nitromethane, Cyanide |

[3+3] Cycloaddition Processes and Related Mechanisms

[3+3] Cycloaddition, or annulation, reactions are powerful methods for constructing six-membered rings. In the context of this compound, this would involve its three-carbon α,β-unsaturated system reacting with a three-atom synthon. These reactions often proceed through a cascade mechanism, such as a sequential Michael addition followed by an intramolecular cyclization.

For example, a formal [3+3] annulation has been developed between cyclic ketones and enones, catalyzed by organocatalysts like pyrrolidine-thiourea derivatives, to afford bicyclo[3.3.1] adducts. acs.org Another strategy involves the reaction of α,β-unsaturated iminium salts, formed in situ from the enone, with a 1,3-dicarbonyl compound, which proceeds via a Knoevenagel condensation followed by a 6π-electron electrocyclic ring-closure. bohrium.com While specific examples with this compound are not detailed in the provided literature, these established mechanisms for other cyclic enones are applicable and suggest that it would be a suitable substrate for such transformations, leading to complex bicyclic or spirocyclic systems. researchgate.net For instance, the reaction of curcumins with arylidenemalonates can lead to tetrahydrochromen-4-one side products through a triple Michael adduct, demonstrating a related cascade cyclization. acs.org

Photochemical Reaction Pathways of Cyclohexanone Derivatives

Upon absorption of UV light, carbonyl compounds like this compound are promoted to an excited state, opening up unique reaction pathways not accessible under thermal conditions. The specific pathway taken depends on the structure of the molecule and the reaction conditions.

Norrish Type I Cleavage: This is a characteristic photochemical reaction for cyclic ketones. Following excitation, the α-carbon-carbonyl bond cleaves to form a biradical species. For cyclohexanone derivatives, this biradical can undergo several subsequent reactions:

Decarbonylation: Loss of carbon monoxide (CO) followed by cyclization to form a cyclopentane (B165970) derivative or H-atom transfer to form a pentene derivative.

Intramolecular Hydrogen Abstraction: An intramolecular hydrogen transfer can lead to the formation of an unsaturated aldehyde. For cyclohexanone, this results in 5-hexenal.

[2+2] Photocycloaddition: The carbon-carbon double bond of the α,β-unsaturated system can participate in cycloaddition reactions with other alkenes upon photoexcitation. This reaction is a powerful tool for the synthesis of cyclobutane (B1203170) rings. nih.gov The reaction is often stereospecific and can be rendered enantioselective by using chiral catalysts. nih.gov

Other Pathways: Depending on the specific substitution, other photochemical reactions are possible. For instance, related β,γ-unsaturated ketones can undergo γ-hydrogen abstraction by the excited carbonyl oxygen, followed by cyclization to form a cyclobutanol. Cis-trans isomerization of the exocyclic double bond, as discussed in section 3.1.1, is also a common photochemical process. nih.govacs.org

Table 4: Primary Photochemical Pathways for Cyclohexanone Derivatives

| Pathway | Description | Key Intermediate | Major Products | Reference |

| Norrish Type I | α-cleavage of the carbonyl-C2 bond. | Acyl-alkyl biradical | Cyclopentane derivatives, unsaturated aldehydes, CO | |

| [2+2] Cycloaddition | Reaction of the C=C double bond with another alkene. | Triplet exciplex | Bicyclo[4.2.0]octanone derivatives (cyclobutanes) | nih.gov |

| Z/E Isomerization | Rotation around the exocyclic C=C bond. | Excited singlet or triplet state | Geometric isomer of the starting material | nih.govresearchgate.net |

Catalytic Reaction Mechanisms in this compound Chemistry

The transformation of this compound and related cyclohexanone systems is largely dependent on catalytic processes that provide alternative, lower-energy reaction pathways. saskoer.ca Catalysis in this context can be broadly categorized into homogeneous and heterogeneous systems, each with distinct mechanistic features and applications.

Homogeneous and Heterogeneous Catalysis Mechanistic Studies

Homogeneous and heterogeneous catalysis represent two fundamental approaches to accelerating chemical reactions. savemyexams.com Homogeneous catalysts exist in the same phase as the reactants, often involving soluble organometallic complexes. savemyexams.comuclouvain.be The catalytic cycle in such systems typically involves a sequence of well-defined elementary steps, including ligand substitution, oxidative addition, reductive elimination, and insertion reactions. uclouvain.beresearchgate.net An example is the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone using soluble gold(III) C-scorpionate complexes. rsc.org

Heterogeneous catalysts, conversely, operate in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. savemyexams.comuclouvain.bewalisongo.ac.id The mechanism involves a sequence of steps: diffusion of reactants to the catalyst surface, adsorption of reactants onto active sites, chemical reaction on the surface, desorption of products, and diffusion of products away from the surface. savemyexams.comuclouvain.be Kinetic models such as the Langmuir-Hinshelwood, Eley-Rideal, and Mars-van Krevelen mechanisms are used to describe the kinetics of these surface reactions. uclouvain.be Practical examples include the formation of this compound's precursors through aldol condensation over solid hybrid catalysts like Pro/λ-Al2O3 and the dehydrogenation of cyclohexanol to cyclohexanone using a copper-on-silica (Cu/SiO2) catalyst in a continuous flow process. walisongo.ac.idlookchem.com

A detailed study on the hydrogenation of cyclohexanone over solid platinum and platinum-tin alloys highlights the intricacies of heterogeneous catalysis. princeton.edu The study revealed that alloying platinum with tin significantly enhances the hydrogenation activity at lower temperatures (325 K) and alters the reaction kinetics, as detailed in the table below. princeton.edu

Interactive Table 1: Kinetic Data for Cyclohexanone Hydrogenation over Pt and Pt-Sn Catalysts Data sourced from a study on Pt-Sn surface alloys. princeton.edu

| Catalyst | Apparent Activation Energy (kcal/mol) | Reaction Order in H₂ | Reaction Order in Cyclohexanone |

|---|---|---|---|

| Pt(111) | 16.2 | 0.5 | -0.6 |

| (2x2) Sn/Pt(111) Alloy | 13.4 | 1.5 | -0.9 |

Role of Transition Metal Catalysts and Ligand Design

Transition metals are central to the catalysis of reactions involving cyclohexanone systems due to their versatile reactivity and redox properties. researchgate.netmdpi.com Metals such as palladium, platinum, rhodium, nickel, and gold are frequently employed as the active centers in catalysts for hydrogenation, oxidation, and cross-coupling reactions. researchgate.netrsc.orgresearchgate.netnih.gov The catalytic properties of a transition metal complex—its activity, selectivity, and stability—are intricately controlled by the ligands coordinated to the metal center. mdpi.comnih.gov

Ligand design is a powerful strategy for tuning the electronic and steric environment of the metal catalyst. researchgate.netnih.gov Key aspects of ligand design include:

Donor Groups: The choice of donor atoms (e.g., phosphorus, nitrogen) influences the electronic properties of the metal. Soft ligands like phosphines are commonly used for late transition metals such as Rh and Pd. researchgate.net

Steric Hindrance: Bulky ligands can be used to control access to the metal center, influencing regioselectivity and preventing catalyst deactivation pathways like agglomeration. researchgate.net

Chelation and Pincer Ligands: Tridentate "pincer" ligands, such as PNP (phosphine-amine-phosphine) and PCP (phosphine-carbon-phosphine) systems, form highly stable complexes with transition metals. nih.gov This modular design allows for systematic variation of the ligand's steric and electronic properties. nih.gov

Noncovalent Interactions: In advanced ligand design, noncovalent interactions like hydrogen bonding are exploited to pre-organize the substrate, positioning it for highly selective transformations, which is a cornerstone of asymmetric catalysis. mdpi.com

The hydrogenation of cyclohexanone on Pt-Sn alloys serves as a prime example of catalyst modification, where the addition of tin (the "ligand" in a bimetallic context) alters the electronic properties of the platinum surface. princeton.edu This modification leads to a lower activation energy and a change in the reaction order with respect to hydrogen, demonstrating how catalyst design directly impacts reaction kinetics. princeton.edu Similarly, the development of C-scorpionate ligands for gold catalysts in oxidation reactions illustrates how tailored ligand architecture can yield effective homogeneous catalysts. rsc.org

Radical and Ionic Mechanisms in Oxidation/Reduction of Cyclohexanone Systems

The oxidation and reduction of cyclohexanone and its derivatives can proceed through fundamentally different mechanistic pathways: ionic (often redox-based) and free-radical mechanisms. researchgate.netrsc.org The prevailing mechanism is highly dependent on the catalyst, solvent, and reaction conditions. researchgate.net

Radical Mechanisms often involve a chain reaction initiated by the formation of a radical species. cdnsciencepub.com In the context of cyclohexanone oxidation, this can be triggered by:

Hydrogen Atom Transfer (HAT): A catalyst can abstract a hydrogen atom from the α-position of the ketone. For instance, the oxidation of cyclohexanone with a Nickel(III) complex proceeds via a radical chain initiated by the formation of a cyclohexanone radical, ultimately leading to a dimeric product. cdnsciencepub.com

Decomposition of an Initiator: The oxidation of cyclohexane/cyclohexanone mixtures can be facilitated by N-hydroxyphthalimide (NHPI) in the presence of transition metal co-catalysts like Co(II) or Mn(II), which act as free-radical initiators. researchgate.net

Catalyzed Peroxide Decomposition: In systems using hydrogen peroxide as the oxidant, metal catalysts like copper complexes can facilitate the decomposition of H₂O₂ to form highly reactive oxygen-centered radicals (HO• and HOO•), which then attack the substrate. academie-sciences.fr The involvement of radicals in these systems is often confirmed by the use of radical traps, which drastically decrease the reaction yield. academie-sciences.fr

Ionic Mechanisms typically involve polar intermediates and operate via pathways such as redox cycles. In the oxidation of cyclohexanone to adipic acid catalyzed by Keggin-type polyoxometalates (POMs), a redox mechanism can operate where the POM catalyst oxidizes the substrate and is itself reduced. researchgate.net The rate-limiting step in this ionic pathway is often the reoxidation of the reduced catalyst by an oxidant like molecular oxygen. researchgate.net

A key finding in the study of cyclohexanone oxidation is that these two mechanisms can compete. Research using POM catalysts demonstrated that the choice of solvent is critical:

In a water-only solvent, the reaction proceeds primarily through the redox (ionic) mechanism . researchgate.net

When acetic acid is used as a co-solvent, a radical-chain autoxidation mechanism becomes dominant. researchgate.net

The composition of the catalyst, such as the number of vanadium atoms in the POM structure, can also shift the balance between the two competing pathways. researchgate.net

Interactive Table 2: Conditions Favoring Ionic vs. Radical Mechanisms in Cyclohexanone Oxidation Data compiled from various mechanistic studies. researchgate.netcdnsciencepub.comacademie-sciences.fr

| Mechanistic Pathway | Favored By | Catalyst System Example | Key Features |

|---|---|---|---|

| Ionic (Redox) | Water as solvent | Keggin Polyoxometalates (H₃₊ₓPMo₁₂₋ₓVₓO₄₀) | Reoxidation of the reduced catalyst is often rate-limiting. |

| Radical Chain | Acetic acid as co-solvent; Presence of radical initiators | Ni(III) macrocyclic complexes; Cu(II) complexes with H₂O₂ | Reaction can be inhibited by radical traps; May lead to dimerization products. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. weebly.comcreative-biostructure.com

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in 2-Butylidene-1-cyclohexanone. The ¹³C NMR spectrum is available and shows characteristic signals for the carbonyl and olefinic carbons. nih.gov

To establish connectivity and resolve spectral overlap, two-dimensional (2D) NMR experiments are essential. weebly.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY spectra would reveal correlations between the vinylic proton on the butylidene group and the adjacent methylene (B1212753) protons. It would also map the spin systems within the cyclohexane (B81311) ring and the butyl chain, confirming their individual structures. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. princeton.educolumbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments. creative-biostructure.com This is significantly faster and more sensitive than acquiring a standard ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.educolumbia.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the protons on the methylene group adjacent to the double bond to the carbonyl carbon (C=O) of the cyclohexanone (B45756) ring, unequivocally establishing the connection point of the butylidene substituent.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Structural Information Provided |

| COSY | Correlations between adjacent protons in the cyclohexane ring; Correlations between adjacent protons in the butylidene chain. | Confirms the proton connectivity within the cyclic ring and the alkyl side chain. |

| HSQC | Cross-peaks linking each proton to its directly bonded carbon atom. | Assigns specific carbon signals to their attached protons. |

| HMBC | Correlation between the vinylic proton and the carbonyl carbon; Correlations between ring protons and the olefinic carbons. | Confirms the attachment of the butylidene group to the cyclohexanone ring and establishes the overall molecular framework. |

While solution-state NMR provides data on molecules in motion, solid-state NMR (SSNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. preprints.orgmpg.de This technique is indispensable for studying materials in their crystalline or amorphous solid forms. preprints.orgmdpi.com By employing techniques like Magic-Angle Spinning (MAS), SSNMR can overcome the significant line broadening seen in solid samples to provide high-resolution spectra. preprints.orgmpg.de For this compound, SSNMR could be used to:

Characterize the conformation of the molecule in its solid state, which may differ from its solution conformation.

Investigate intermolecular packing and identify the presence of different polymorphs (crystalline forms).

Probe molecular dynamics, such as ring-puckering or side-chain motion, within the crystal lattice. mdpi.com

SSNMR provides data on both ordered (crystalline) and disordered (amorphous) regions within a solid sample, offering a level of detail often inaccessible by other methods. preprints.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. qiboch.comscispace.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. upi.edu The FT-IR spectrum of this compound is characterized by several key peaks. nih.gov The most prominent absorption is the strong C=O stretching vibration, which is characteristic of ketones. qiboch.com Additional peaks confirm the presence of C-H bonds in the alkyl portions of the molecule. ieeesem.com

Table 2: Key FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference |

| ~1710 | C=O Stretch | Ketone | qiboch.com |

| 2854 - 2924 | C-H Stretch | Alkyl (sp³ C-H) | ieeesem.com |

| ~1461 | C-H Bend | Alkyl (CH₂) | ieeesem.com |

The exact position of the C=O stretch provides clues about the electronic environment; for this compound, its position indicates a conjugated carbonyl group. qiboch.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations unique to the molecule's entire structure. docbrown.info

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. spectroscopyonline.com While IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds. For this compound, the C=C double bond of the butylidene group would be expected to produce a strong signal in the Raman spectrum. The C=O bond is also Raman active. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of up to 10¹⁴ or more. spectroscopyonline.comclinmedjournals.org This enhancement occurs when the analyte is adsorbed onto nanostructured metallic surfaces, typically made of gold or silver. clinmedjournals.org SERS allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. spectroscopyonline.comclinmedjournals.org For this compound, SERS could be employed for trace-level detection and to gain more detailed vibrational information by overcoming the inherent weakness of the standard Raman scattering effect. rsc.orgrsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. nih.gov

For this compound (C₁₀H₁₆O), the molecular weight is 152.23 g/mol . nih.govlookchem.com The high-resolution mass spectrum would show a precise molecular ion peak at an m/z corresponding to its exact mass of 152.120115 Da. nih.gov

Under electron ionization (EI), the molecular ion would undergo fragmentation. The analysis of these fragments helps to confirm the structure. Expected fragmentation pathways for this compound would include:

Cleavage of the butylidene side chain.

Loss of small neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).

Rearrangement reactions, such as the McLafferty rearrangement, which is common for ketones with appropriate gamma-hydrogens.

Analysis of the fragmentation pattern of the related compound, 2-sec-Butylcyclohexanone (B81716), shows characteristic peaks at m/z values of 98, 55, and 41, which correspond to cleavages around the ketone functional group and within the alkyl side chain. nih.gov A similar pattern of fragmentation would be expected for this compound, providing a unique mass spectral fingerprint.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. savemyexams.com Unlike low-resolution mass spectrometry, HRMS provides mass data with high accuracy, often to four or more decimal places, which allows for the unambiguous identification of a compound's elemental composition. savemyexams.com For this compound (C₁₀H₁₆O), the theoretical exact mass is 152.120115130 Da. nih.gov HRMS can confirm this precise mass, distinguishing it from other isomers or compounds with the same nominal mass.

The fragmentation patterns observed in mass spectrometry offer valuable structural information. In ketones like this compound, characteristic fragmentation involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org The loss of an alkyl radical or other neutral fragments can help to deduce the structure of the original molecule. The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides a detailed map of the molecule's connectivity. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles of ketone fragmentation would apply, including alpha-cleavage and McLafferty rearrangements if applicable. libretexts.org

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. wikipedia.orglibretexts.org This is advantageous when the primary goal is to determine the molecular weight of the intact molecule. uvic.ca ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures, allowing for the separation of components before they enter the mass spectrometer. wikipedia.org

In the context of this compound, ESI-MS can be employed to:

Confirm Molecular Weight: By generating protonated molecules [M+H]⁺ or other adducts, ESI-MS provides a clear indication of the molecular weight.

Analyze Reaction Mixtures: When this compound is part of a larger chemical reaction or a natural product extract, LC-ESI-MS can identify and quantify its presence.

Study Non-covalent Interactions: ESI is capable of preserving non-covalent interactions, which could be relevant if studying the binding of this compound to other molecules. wikipedia.org

Recent advancements have seen the development of techniques like secondary electrospray ionization (SESI) coupled with HRMS for real-time analysis of aerosols, which could find applications in monitoring the presence of volatile compounds like this compound in various environments. nih.gov

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, is instrumental in studying the electronic structure of molecules, especially those containing conjugated systems.

Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edulibretexts.org For organic molecules, the most significant transitions are typically π → π* and n → π*. libretexts.org

This compound possesses an α,β-unsaturated ketone chromophore. This conjugated system leads to characteristic UV-Vis absorption bands. masterorganicchemistry.com The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition (involving the non-bonding electrons of the oxygen atom) is weaker and appears at a longer wavelength. libretexts.orgmasterorganicchemistry.com The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the specific substitution pattern of the molecule. msu.edu For instance, the presence of an exocyclic double bond, as in this compound, is known to influence the λmax. msu.edu

Table 1: Typical UV-Vis Absorption Data

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~200-250 | High (>10,000) |

Note: The exact values for this compound would require experimental measurement.

Diffuse Reflectance UV-Vis Spectroscopy is a variation of the technique used for solid samples or powders. uu.nlspectroscopyonline.com It measures the light that is diffusely scattered from the sample surface. nist.gov This method is valuable for analyzing this compound if it is, for example, adsorbed onto a solid support or part of a solid-state reaction. nist.gov

Circular Dichroism (CD) Exciton (B1674681) Chirality Method for Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules. The exciton chirality method is a specific application of CD that is used to determine the absolute configuration of molecules containing two or more interacting chromophores. researchgate.netmsu.edu

While this compound itself does not have multiple interacting chromophores in a way that is directly applicable to the classical exciton chirality method, this technique is highly relevant for derivatives or complexes of the molecule. For instance, if two molecules of this compound were held in a chiral orientation by a scaffold, or if the molecule were derivatized to introduce a second chromophore, the exciton chirality method could be used to determine the absolute stereochemistry. researchgate.netnih.gov The method relies on the through-space interaction of the transition dipole moments of the chromophores, which leads to a characteristic split CD signal (a "couplet"). researchgate.net The sign of this couplet is directly related to the helicity of the chromophores and thus the absolute configuration of the molecule. msu.edu

Hyperspectral Imaging (HSI) and Chemometric Approaches for Mixture Analysis

Hyperspectral Imaging (HSI) is a sophisticated analytical technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. researchgate.netugr.es An HSI system captures a "hypercube" of data, where each pixel in the image contains a full spectrum (e.g., in the visible and near-infrared range). d-nb.info

When coupled with chemometric methods—multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression—HSI becomes a powerful tool for analyzing complex mixtures. researchgate.netmdpi.com

For this compound, HSI could be applied in various scenarios:

Quality Control: To assess the purity and homogeneity of a sample of this compound.

Reaction Monitoring: To spatially resolve the distribution of reactants, intermediates, and products in a chemical reaction.

Forensic Analysis: To identify and map the presence of this compound in a complex matrix, such as a seized sample. d-nb.info

The spectral information in each pixel can be used to identify the chemical components present, while the imaging aspect shows their spatial distribution. ugr.es This non-destructive and rapid analysis method holds significant potential for a wide range of applications involving this compound in complex systems. mdpi.com

Theoretical and Computational Studies of 2 Butylidene 1 Cyclohexanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometry, which are key to predicting a molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a widely used computational method for studying medium to large-sized organic molecules due to its balance of accuracy and computational efficiency. mdpi.com For molecules structurally related to 2-Butylidene-1-cyclohexanone, such as 2,6-bis(benzylidene)cyclohexanone, DFT calculations have been successfully employed to determine optimized molecular geometry and analyze vibrational spectra. nih.govsemanticscholar.org In such studies, the B3LYP functional with a 6-311G** basis set is a common choice. mdpi.com

Applied to this compound, DFT could elucidate the influence of the butylidene group on the electronic structure of the cyclohexanone (B45756) ring. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to calculate quantum chemical descriptors that characterize the molecule's behavior, as detailed in the table below. mdpi.com

Table 1: Quantum Chemical Parameters Calculable via DFT

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |

| Hardness | η | Measures resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ | Describes the power to attract electrons. |

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can provide further details on intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding the molecule's stability and the nature of its chemical bonds. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, though at a significantly higher computational cost compared to DFT. researchgate.net

For a molecule like this compound, ab initio calculations could be used to:

Provide a high-accuracy benchmark for geometries and energies obtained from DFT methods.

Investigate excited electronic states, which is crucial for understanding photochemical reactions. whiterose.ac.uk

Accurately model systems where electron correlation effects are particularly strong.

High-level ab initio calculations have been used to explore the potential energy surfaces of related ketones, like 2-butanone, providing reliable results that are in good agreement with experimental data. researchgate.net These methods are essential for obtaining a precise understanding of the molecule's fundamental quantum mechanical properties. researchgate.netwhiterose.ac.uk

Conformational Analysis and Potential Energy Surfaces

The cyclohexanone ring is not planar and exists in several conformations, such as the chair, boat, and twist-boat forms. slideshare.net The presence of an exocyclic C=O double bond reduces the puckering of the six-membered ring compared to cyclohexane (B81311). researchgate.net The butylidene substituent at the C2 position introduces further complexity to the conformational landscape of this compound.

Computational methods are indispensable for exploring the potential energy surface (PES) of the molecule. The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers for interconversion between them (saddle points). researchgate.net

For substituted cyclohexanones, the chair conformation is generally the most stable. slideshare.netyoutube.com The butylidene group can exist in a position that is either axial or equatorial relative to the ring. The relative stability of these two possibilities is determined by steric interactions. Typically, larger substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org Theoretical calculations using methods like DFT (e.g., B3LYP) or ab initio (e.g., MP2) can precisely quantify the energy difference between these conformers and map the entire ring-flipping process. researchgate.netresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.net

For this compound, important reactions include nucleophilic addition to the carbonyl carbon and reactions at the α,β-unsaturated system. Theoretical studies on nucleophilic addition to cyclohexanone have shown that the stereochemistry is influenced by a balance between steric hindrance and stabilizing electronic interactions in the transition state. researchgate.net Computational analysis can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction.

These analyses can rationalize kinetic and stereochemical outcomes by examining the interactions between the orbitals of the reacting species. researchgate.net For instance, the delocalization of electrons from neighboring sigma bonds into the forming sigma-antibonding orbital (σ*‡) can stabilize the transition state, influencing whether a nucleophile attacks from the axial or equatorial face. researchgate.net

Spectroscopic Property Prediction via Computational Methods

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, this includes:

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. For example, the carbonyl (C=O) stretching frequency is sensitive to conjugation and substituent effects, which can be precisely modeled. nih.gov

NMR Spectroscopy: While not directly found in the search results for this molecule, quantum chemical methods can compute NMR chemical shifts and coupling constants, providing valuable data for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption of light in the UV-visible range. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

The table below summarizes computed properties for this compound from the PubChem database, which are derived from computational models. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H16O | PubChem nih.gov |

| Molecular Weight | 152.23 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 152.120115130 Da | PubChem nih.gov |

Molecular Modeling and Simulation for Dynamics and Interactions

While quantum chemical calculations focus on the electronic structure of single or few molecules, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), can be used to study the behavior of larger systems over time. researchgate.netnih.gov

For this compound, MD simulations could be used to:

Study the dynamics of conformational changes, such as ring flipping, in a solvent environment. slideshare.net

Simulate the interactions of the molecule with other molecules, such as in a solution or at an interface.

Explore how the molecule might interact with a biological target, such as an enzyme active site, by modeling intermolecular forces.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. They provide a bridge between the microscopic details of molecular structure and the macroscopic properties of a system. researchgate.net

Derivatization and Functionalization Strategies of 2 Butylidene 1 Cyclohexanone

Modification at the α,β-Unsaturated Carbonyl System

The conjugated enone system is the most reactive feature of the molecule, offering pathways for selective reductions and olefin functionalization.

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol or 1,4-reduction (conjugate reduction) to produce a saturated ketone. The choice of reducing agent and reaction conditions dictates the outcome.

1,2-Reduction: This pathway selectively reduces the carbonyl group to a hydroxyl group, preserving the carbon-carbon double bond. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are commonly used to achieve high selectivity for 1,2-reduction, minimizing competing conjugate addition.

1,4-Reduction (Conjugate Reduction): This process involves the addition of a hydride to the β-carbon, followed by tautomerization, to yield the corresponding saturated ketone, 2-butylcyclohexanone (B1265551). A variety of methods have been developed for the selective 1,4-reduction of enones. oup.comrsc.org These include transition-metal-catalyzed transfer hydrogenation, which often shows high chemoselectivity for the C=C bond. mdpi.com For instance, iridium catalysts with formic acid as a hydride source can effectively reduce the double bond while leaving the carbonyl group intact. mdpi.com Metal-free approaches have also been developed, utilizing reagents such as aqueous hydrogen iodide (HI) or systems like carbon disulfide/potassium tert-butoxide in DMSO, which can act as a hydrogen source. oup.comacs.org

| Reduction Type | Reagent/System | Product | Key Features |

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 2-Butylidenecyclohexan-1-ol | High selectivity for carbonyl reduction. |

| 1,4-Reduction | Catalytic H₂, Transition Metal (e.g., Pd/C) | 2-Butylcyclohexanone | Hydrogenation of the C=C double bond. |

| 1,4-Reduction | Iridium Catalyst, HCOOH | 2-Butylcyclohexanone | Highly selective transfer hydrogenation. mdpi.com |

| 1,4-Reduction | Aqueous HI | 2-Butylcyclohexanone | Metal-free reduction under acidic conditions. oup.com |

| 1,4-Reduction | CS₂/t-BuOK in DMSO | 2-Butylcyclohexanone | Metal-free reduction using DMSO as a hydrogen source. acs.org |

The exocyclic double bond in 2-Butylidene-1-cyclohexanone is susceptible to various addition reactions, allowing for the introduction of new functional groups.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction typically proceeds via a concerted mechanism, delivering an oxygen atom to the double bond from one face. libretexts.org The resulting product is a spirocyclic epoxide fused to the cyclohexanone (B45756) ring. Care must be taken to select conditions that favor epoxidation over the Baeyer-Villiger oxidation of the ketone. Other reagent systems for epoxidation include hydrogen peroxide in the presence of a catalyst. organic-chemistry.org

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. The stereochemical outcome depends on the chosen reagents.

Syn-dihydroxylation: This can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orglibretexts.org These reagents add to the double bond in a concerted fashion, resulting in the two hydroxyl groups being on the same side of the newly formed single bond. libretexts.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, leading to an anti-configuration of the hydroxyl groups. libretexts.org

Transformations of the Cyclohexanone Ring

The six-membered carbocyclic ring can undergo structural modifications, including changes in ring size and the introduction of substituents at specific positions.

Ring Expansion: The cyclohexanone ring can be expanded to a seven-membered ring (cycloheptanone) through various methods.

Tiffeneau–Demjanov Rearrangement: This reaction involves the treatment of a cyanohydrin derived from 2-butylcyclohexanone (the saturated analog) with a reducing agent, followed by diazotization with nitrous acid, which leads to a ring-expanded ketone.

Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxyacid, which inserts an oxygen atom adjacent to the carbonyl group to form a seven-membered lactone (a cyclic ester). wikipedia.org

Diazoalkane Homologation: Reaction of the ketone with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group, expanding the ring to a cycloheptanone. organic-chemistry.org

Ring Contraction: The Favorskii rearrangement can be used to contract the cyclohexanone ring into a five-membered ring (cyclopentane). This reaction typically proceeds through an α-halo ketone intermediate. Treatment of α-chlorinated 2-butylcyclohexanone with a strong base would lead to a cyclopentanecarboxylic acid derivative.

| Transformation | Reaction Name | Starting Material Derivative | Product Type |

| Expansion | Tiffeneau–Demjanov | 2-Butylcyclohexanone | Cycloheptanone derivative |

| Expansion | Baeyer-Villiger Oxidation | 2-Butylcyclohexanone | Caprolactone derivative |

| Expansion | Diazoalkane Homologation | 2-Butylcyclohexanone | Cycloheptanone derivative |

| Contraction | Favorskii Rearrangement | α-Halo-2-butylcyclohexanone | Cyclopentanecarboxylic acid derivative |

Introducing substituents onto the cyclohexane (B81311) ring requires strategies that can overcome the directing effects of the existing functional groups. The α'-position (C6) is a primary target for substitution via enolate chemistry. Under thermodynamic or kinetic control, deprotonation at the C6 position can generate an enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents. Achieving regioselectivity at other positions (C3, C4, C5) is more challenging and may require multi-step sequences or the use of directing groups.

Synthesis of Complex Molecules Incorporating this compound Substructures

The 2-alkylidene-1-cyclohexanone motif is a structural component found in various natural products and serves as a key intermediate in their synthesis. The reactivity of the enone system allows it to participate in a range of carbon-carbon bond-forming reactions. For example, related bis(benzylidene)cyclohexanones, synthesized through aldol (B89426) condensation, are known precursors for more complex structures and exhibit interesting photochemical properties. nih.govresearchgate.net The functional group handles present in derivatized this compound, such as diols or epoxides, provide entry points for further elaboration into intricate molecular frameworks, including heterocyclic and polycyclic systems.

Stereochemical Control in Derivatization Processes of this compound

The introduction of stereocenters in a controlled manner during the derivatization of this compound is a critical aspect of synthetic organic chemistry, enabling the production of specific stereoisomers of more complex molecules. The prochiral nature of the exocyclic double bond and the adjacent carbonyl group in this compound offers multiple opportunities for stereoselective transformations. Key strategies to achieve this control include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled methods, which dictate the facial selectivity of reagent attack on the double bond or the carbonyl group. Research in this area focuses on reactions such as asymmetric hydrogenation, epoxidation, and conjugate additions, leading to the formation of chiral alcohols, epoxides, and various adducts with high levels of enantiomeric or diastereomeric purity.

One of the most studied stereoselective transformations for α,β-unsaturated ketones is asymmetric hydrogenation. This reaction reduces the carbon-carbon double bond, creating a chiral center at the α-position. The stereochemical outcome is governed by the chiral catalyst, which forms a transient diastereomeric complex with the substrate, thereby directing the hydrogen delivery from a specific face. For exocyclic α,β-unsaturated ketones like this compound, highly efficient and enantioselective hydrogenations have been developed using rhodium complexes with chiral bisphosphine-thiourea ligands. The hydrogen bond between the substrate and the thiourea (B124793) moiety of the catalyst is believed to play a crucial role in achieving high levels of stereocontrol.

Another important derivatization is asymmetric epoxidation, which introduces two adjacent stereocenters. Organocatalysis has emerged as a powerful tool for this transformation. Chiral amines, such as pyrrolidine (B122466) derivatives, can catalyze the epoxidation of α,β-unsaturated ketones with high enantioselectivity. The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an oxidant, directing the epoxidation to one of the two faces of the double bond.

Furthermore, asymmetric conjugate addition reactions are widely employed to introduce a variety of substituents at the β-position of the cyclohexanone ring with high stereocontrol. Chiral organocatalysts, often derived from cinchona alkaloids or chiral diamines, can activate the substrate towards nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with a defined stereochemistry.

The strategic application of these methods allows for the synthesis of a diverse array of enantioenriched cyclohexanone derivatives, which are valuable building blocks for the synthesis of natural products and pharmaceuticals. The choice of the specific strategy depends on the desired stereochemical outcome and the nature of the functional group to be introduced.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity (dr or ee) |

| Asymmetric Hydrogenation | Rh/(R,R)-ZhaoPhos | 2-Alkylidene-1-cyclohexanone | α-Alkyl-cyclohexanone | 99% ee |

| Asymmetric Epoxidation | Chiral Diamine Salt | 2-Cyclohexen-1-one | 2,3-Epoxycyclohexanone | up to 99% ee |

| Asymmetric Michael Addition | Chiral Primary Amine-Thiourea | Cyclohexanone and Nitroolefin | 2-(1-Aryl-2-nitroethyl)cyclohexanone | up to >99:1 dr, 99% ee |

Catalytic Applications of 2 Butylidene 1 Cyclohexanone As Substrate or Building Block

Asymmetric Catalysis in the Conversion of 2-Butylidene-1-cyclohexanone

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds, and this compound is an excellent substrate for such transformations. The strategic placement of its functional groups allows for the stereoselective formation of new chiral centers through various catalytic methods, including enantioselective hydrogenation and conjugate addition reactions.

Enantioselective Hydrogenation of the Butylidene Moiety

The enantioselective hydrogenation of the exocyclic double bond in this compound provides access to chiral 2-butylcyclohexanone (B1265551), a valuable synthetic intermediate. This transformation is typically achieved using chiral transition metal catalysts, most notably those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the approach of hydrogen to one face of the double bond.

For instance, rhodium complexes with chiral diphosphine ligands such as f-spiroPhos have been shown to be highly effective in the chemo- and enantioselective hydrogenation of similar arylidene cyclohexanones, achieving excellent yields and enantioselectivities. These catalysts operate under mild conditions and can achieve high turnover numbers, making them suitable for practical applications. While specific data for this compound is not extensively documented in readily available literature, the principles established with analogous substrates are directly applicable. The general success with α,β-unsaturated ketones suggests that high yields and enantiomeric excesses (ee) would be attainable for this compound with the appropriate catalyst system.

Table 1: Representative Catalysts for Enantioselective Hydrogenation of α,β-Unsaturated Ketones Note: Data for closely related substrates is presented due to the lack of specific literature on this compound.

| Catalyst System | Substrate Class | Yield (%) | ee (%) | Reference |

| Rh-f-spiroPhos | Arylidene cyclohexanones | 93-99 | up to 98 | rsc.org |

| Chiral Titanocenes | Unsaturated compounds | - | - | nih.gov |

| Ru(II)-Chiral Ligands | β-Keto sulfones | high | >95 | scholarsportal.info |

Catalytic Asymmetric Conjugate Addition Reactions

Catalytic asymmetric conjugate addition to this compound is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position to the carbonyl group, creating a new stereocenter. A wide range of nucleophiles, including organometallic reagents, thiols, and nitroalkanes, can be added in a highly stereocontrolled manner using either metal-based or organocatalysts.

Organocuprate Reagents: The conjugate addition of organocuprates, often generated in situ from Grignard reagents or organolithiums and a copper(I) salt, is a classic method for introducing alkyl or aryl groups. wikipedia.org The use of chiral ligands renders this reaction enantioselective. The mechanism is believed to involve the formation of a copper(III) intermediate. wikipedia.org

Thiol Additions: The asymmetric conjugate addition of thiols (a sulfa-Michael addition) to α,β-unsaturated ketones can be effectively catalyzed by organocatalysts, such as cinchona alkaloid derivatives. nih.gov These bifunctional catalysts can activate both the enone and the thiol, facilitating the reaction and controlling the stereochemistry.

Nitroalkane Additions: Organocatalyzed Michael addition of nitroalkanes to enones, including cyclic systems, has been well-established. nih.govmdpi.com Catalysts such as primary amine-thioureas derived from cinchona alkaloids can promote this reaction with high yields and enantioselectivities, even for the formation of quaternary stereocenters. nih.govmdpi.com

Table 2: Asymmetric Conjugate Addition Reactions to α,β-Unsaturated Ketones Note: Data for closely related substrates is presented due to the lack of specific literature on this compound.

| Nucleophile | Catalyst/Ligand | Substrate Class | Yield (%) | ee (%) | Reference |

| Nitroalkanes | Cinchona alkaloid-derived primary amine thioureas | Enones | good | up to 98 | nih.gov |

| Alkyl Thiols | Cinchona alkaloid with thiourea (B124793) functionality | α,β-Unsaturated N-acylated oxazolidin-2-ones | - | high | nih.gov |

| Organometallic Reagents | Chiral Ligands | Enones | - | - | wikipedia.org |

Heterogeneous Catalysis for High-Yield Transformations

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, making it an attractive approach for industrial applications. For reactions involving this compound, the use of supported catalysts and continuous flow processes can lead to high-yield, efficient, and scalable transformations.

Supported Catalysts in this compound Reactions

Supported catalysts, where the active catalytic species is dispersed on a solid support, are widely used in hydrogenation and other transformations of α,β-unsaturated ketones. researchgate.net Common supports include carbon, silica (B1680970), and alumina (B75360), which provide high surface area and stability. The choice of support can influence the activity and selectivity of the catalyst. For the hydrogenation of this compound, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed for the reduction of the carbon-carbon double bond. The selectivity of these catalysts can be tuned to favor either the hydrogenation of the double bond or the reduction of both the double bond and the carbonyl group.

While specific studies detailing the use of supported catalysts for this compound are not abundant, the general principles of heterogeneous catalytic hydrogenation are well-understood from studies on similar substrates. elsevierpure.comillinois.edu

Table 3: Examples of Supported Catalysts in Hydrogenation Reactions Note: Data for related substrates is presented to illustrate the concept.

| Catalyst | Support | Substrate Class | Product | Reference |

| Palladium | Carbon | α,β-Unsaturated Ketones | Saturated Ketones | illinois.edu |

| Platinum | Carbon | α,β-Unsaturated Ketones | Saturated Alcohols | illinois.edu |

| Noble Metals | Metal Oxides | Unsaturated Carbonyls | Unsaturated Alcohols | elsevierpure.com |

Continuous Flow Catalysis for Scale-Up and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the scale-up of chemical processes, offering advantages such as improved safety, better heat and mass transfer, and higher productivity compared to batch reactors. umontreal.cad-nb.infonih.govbeilstein-journals.org The application of continuous flow to catalytic reactions involving this compound can significantly enhance efficiency and facilitate large-scale production.

Asymmetric catalytic reactions, including hydrogenations and conjugate additions, can be adapted to flow systems, often by immobilizing the catalyst on a solid support and packing it into a column reactor. umontreal.canih.govbeilstein-journals.org This setup allows for the continuous conversion of the substrate to the product, with the catalyst being retained in the reactor for extended periods. While the application of continuous flow catalysis specifically to this compound is an area with potential for further research, the successful implementation of this technology for a wide range of asymmetric transformations suggests its feasibility and potential benefits. umontreal.cad-nb.infonih.govbeilstein-journals.org

Table 4: Advantages of Continuous Flow Catalysis

| Parameter | Advantage |

| Safety | Smaller reaction volumes, better temperature control |

| Efficiency | Improved heat and mass transfer, higher throughput |

| Automation | Potential for automated process control and optimization |

| Catalyst Use | Efficient use and easy separation of immobilized catalysts |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 2-Butylidene-1-cyclohexanone

The classical synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction between cyclohexanone (B45756) and butanal, often catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide. iitk.ac.inyoutube.comqiboch.com While effective, this method can present challenges related to catalyst separation and waste generation. qiboch.com Consequently, a significant thrust in current research is the development of more sophisticated and sustainable synthetic strategies.

Modern approaches are increasingly focused on the use of heterogeneous catalysts, which offer the advantages of easy separation and potential for reuse. qiboch.com For instance, zirconocene (B1252598) complexes have been shown to catalyze the cross-aldol condensation of cycloalkanones with aldehydes, providing good yields of 2-alkylidenecycloalkanones. Another promising avenue is the use of solid acid or base catalysts, which can facilitate the reaction under milder conditions and simplify work-up procedures.

Organocatalysis has also emerged as a powerful tool in organic synthesis, and its application to the synthesis of α,β-unsaturated ketones is an area of active investigation. Chiral organocatalysts, for example, could potentially be employed to control the stereochemistry of the exocyclic double bond in derivatives of this compound, opening up possibilities for the synthesis of enantiomerically pure compounds with specific biological activities.

Below is a table summarizing various synthetic approaches for α,β-unsaturated ketones, including those applicable to this compound.

| Catalytic System | Reactants | Key Advantages |

| Homogeneous Base (e.g., NaOH, KOH) | Cyclohexanone, Butanal | Well-established, high conversion |

| Zirconocene Complexes | Cycloalkanones, Aldehydes | Good yields, potential for catalysis |

| Heterogeneous Catalysts (e.g., Mg/Al mixed oxides) | Cyclohexanone, Furfural (as an example) | Easy separation, reusability, reduced waste |

| Organocatalysts | Ketones, Aldehydes | Potential for asymmetric synthesis, mild conditions |

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and designing more efficient catalysts. The aldol condensation reaction leading to this compound proceeds through a series of key steps, including the formation of an enolate, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone. iitk.ac.inyoutube.com

Future research in this area will likely involve the use of advanced analytical and computational techniques to probe the reaction pathway in greater detail. For instance, in situ spectroscopic methods can be employed to identify and characterize transient intermediates, providing valuable insights into the reaction kinetics and the role of the catalyst.

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms at the molecular level. rsc.orgresearchgate.netdntb.gov.uanih.gov DFT calculations can be used to model the potential energy surface of the reaction, identify transition states, and predict the relative energies of different reaction pathways. researchgate.netmdpi.com This information can be invaluable for understanding the factors that control the reaction's selectivity and for the rational design of new catalysts with enhanced activity and specificity.

Key areas for future mechanistic studies include:

Solvent effects: Understanding the impact of the solvent on the stability of intermediates and transition states.

Stereoselectivity: For reactions involving chiral substrates or catalysts, elucidating the factors that govern the stereochemical outcome.

Integration of Machine Learning and AI in Chemical Space Exploration for this compound

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis | Rapidly identify potential synthetic pathways for novel derivatives. |

| Reaction Yield Prediction | Optimize reaction conditions to maximize the yield of the desired product. |

| Catalyst Design | Discover new and more efficient catalysts for the synthesis of this compound. |

| Property Prediction | Predict the physicochemical and biological properties of new derivatives. |

Sustainable and Green Chemical Processes for Industrial Applications

The principles of green chemistry are increasingly being applied to industrial chemical processes, with the aim of reducing their environmental impact. For the synthesis of this compound, a key focus is the development of more sustainable and environmentally friendly methods.

As mentioned earlier, the use of heterogeneous catalysts is a significant step towards greener synthesis, as it minimizes waste and allows for catalyst recycling. qiboch.com Another important area of research is the exploration of alternative reaction media . Traditional organic solvents are often volatile and can be harmful to the environment. Ionic liquids, which are salts that are liquid at or near room temperature, are being investigated as potential green solvents for a wide range of chemical reactions. e-bookshelf.derushim.runih.govscirp.org Their low volatility and tunable properties make them attractive alternatives to conventional solvents.

Furthermore, there is a growing interest in the use of biomass-derived feedstocks for the synthesis of chemicals. For example, furfural, which can be obtained from agricultural waste, can undergo aldol condensation with cyclohexanone to produce valuable biofuel precursors. qiboch.com This approach offers a renewable alternative to petroleum-based feedstocks.

The development of continuous flow processes is another promising strategy for improving the sustainability of chemical manufacturing. Flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities, and can also facilitate catalyst separation and product purification.

Multidisciplinary Applications Beyond Traditional Organic Synthesis

While this compound is a valuable intermediate in organic synthesis, its potential applications extend to a variety of other fields. The α,β-unsaturated ketone functionality is a common motif in biologically active molecules, suggesting that derivatives of this compound may have interesting pharmacological properties. researchgate.netumsida.ac.idacs.org For instance, some cyclohexanone derivatives have been investigated for their antimicrobial and anticancer activities. umsida.ac.id Future research in this area could involve the synthesis and biological evaluation of a library of this compound derivatives to identify new therapeutic agents. mdpi.comnih.gov

The unique chemical structure of this compound also makes it a candidate for applications in materials science . The exocyclic double bond can potentially participate in polymerization reactions, leading to the formation of new polymers with tailored properties. These polymers could find applications in areas such as coatings, adhesives, and specialty plastics.

Furthermore, the fragrance industry has a long history of using cyclic ketones and their derivatives. google.comsfdchinachem.comchemicalbook.com The scent of these compounds is influenced by their molecular structure, and it is plausible that this compound or its derivatives could possess desirable olfactory properties, making them valuable as fragrance ingredients. scispace.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-butylidene-1-cyclohexanone, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The Claisen-Schmidt condensation between cyclohexanone and butyraldehyde is a common approach. Key parameters include using a basic catalyst (e.g., NaOH or KOH) in ethanol/water mixtures at 60–80°C. Steric hindrance from the butyl group necessitates extended reaction times (12–24 hours) to achieve >80% yield . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and isolate the product via vacuum distillation. Byproducts like unreacted aldehyde can be minimized by maintaining stoichiometric excess of cyclohexanone (1.5:1 molar ratio) .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H NMR : The α,β-unsaturated ketone system shows characteristic deshielded vinyl protons (δ 6.8–7.2 ppm, doublet) and a carbonyl proton (δ 2.1–2.3 ppm, singlet).

- XRD : Monoclinic packing with Z = 4 molecules/unit cell confirms spatial arrangement and steric effects .

- IR : Strong C=O stretching at 1680–1720 cm⁻¹ and conjugated C=C absorption at 1600–1650 cm⁻¹ .

Q. What safety protocols are critical when handling α,β-unsaturated ketones like this compound?

- Methodological Answer : Use explosion-proof equipment and ground containers to prevent static discharge. Avoid inhalation by working in fume hoods with PPE (nitrile gloves, lab coats). Store in tightly sealed containers away from oxidizers. In case of skin contact, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How do pH-dependent tautomeric equilibria affect the optical and electronic properties of this compound?

- Methodological Answer : Under acidic conditions (pH < 4), protonation of the carbonyl group generates a xanthylium-like salt, shifting UV-Vis absorption to 450–500 nm (halochromism). Reversibility is confirmed via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference). Fatigue resistance is tested by cycling pH 2–10; degradation <5% after 10 cycles indicates stability .

Q. What challenges arise in separating this compound from its cyclohexanol/cyclohexanone precursors via distillation?